

PNU-142300: A Technical Overview of its Formation, Pharmacokinetics, and Clinical Significance

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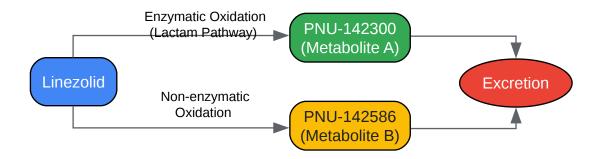
Introduction

PNU-142300 is one of the two major metabolites of the oxazolidinone antibiotic, Linezolid.[1][2] While Linezolid is a potent inhibitor of bacterial protein synthesis, PNU-142300 is considered to be microbiologically inactive.[2][3] However, the accumulation of PNU-142300, particularly in patients with renal impairment, has been linked to adverse effects associated with Linezolid therapy, most notably thrombocytopenia.[4][5][6][7][8] This technical guide provides a comprehensive overview of the formation, pharmacokinetic properties, and clinical relevance of PNU-142300, along with detailed experimental protocols for its quantification.

Formation and Metabolism

Linezolid undergoes oxidation of its morpholine ring to form two primary metabolites: PNU-142300 (also referred to as metabolite A) and PNU-142586 (metabolite B).[2][3] The formation of PNU-142300 is a result of the enzymatic cleavage of the morpholine ring, following a lactam pathway.[9] In contrast, PNU-142586 is formed through a non-enzymatic chemical oxidation process.[3] PNU-142300 accounts for approximately 10% of an administered dose of Linezolid excreted in the urine at steady state.[10]



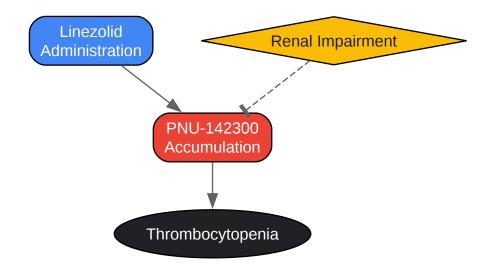


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Metabolic pathway of Linezolid to its major metabolites.

Clinical Significance: Association with Thrombocytopenia

A growing body of evidence suggests a strong correlation between the accumulation of Linezolid metabolites, including PNU-142300, and the development of Linezolid-induced thrombocytopenia (LIT).[6][11] This association is particularly pronounced in patients with renal insufficiency, where the clearance of these metabolites is significantly reduced.[12] Studies have shown that trough concentrations of PNU-142300 are significantly higher in patients who develop thrombocytopenia.[6] Therefore, monitoring the levels of PNU-142300 may be crucial for managing the risk of this adverse event in patients undergoing long-term Linezolid therapy, especially those with pre-existing renal impairment.[5][7][8]



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Proposed relationship between Linezolid, PNU-142300, and thrombocytopenia.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of PNU-142300 have been characterized in several studies. The clearance of PNU-142300 is significantly influenced by renal function, as indicated by creatinine clearance (CLcr).[12][13]

| Parameter | Value | Population | Reference |
|------------------------------|-------------------------------------|---------------------------------|-----------|
| Population Mean Clearance | 7.27 L/h | Adult Patients | [13] |
| Population Mean Clearance | 1.57 L/h | Elderly Patients (≥65 years) | [8] |
| Volume of Distribution | 47.1 L (assumed same as Linezolid) | Adult Patients | [13] |
| Volume of Distribution | 31.17 L (assumed same as Linezolid) | Elderly Patients (≥65 years) | [8] |

The trough concentrations (Ctrough) of PNU-142300 are markedly elevated in patients with renal impairment and are associated with a higher incidence of thrombocytopenia.[6]



| Patient Group | Median Ctrough of PNU-142300 (μg/mL) | Fold Increase vs. Normal Renal Function | Reference |
|--------------------------------------|--|---|-----------|
| Normal Renal Function (eGFR ≥ 90) | - | - | [14] |
| Mild Impairment (eGFR 60-89) | - | 1.72 | [14] |
| Moderate Impairment (eGFR 30-59) | - | 3.85 | [14] |
| Severe Impairment (eGFR 15-29) | - | 7.32 | [14] |
| Kidney Failure (eGFR < 15) | - | 3.87 | [14] |
| Thrombocytopenia Group | Significantly Higher | - | [6] |
| No Thrombocytopenia Group | Significantly Lower | - | [6] |

Experimental Protocols

Quantification of PNU-142300 in Human Plasma/Serum by UPLC-MS/MS

The following is a generalized protocol based on published methods for the simultaneous quantification of Linezolid and its metabolites.[14][15]

- 1. Sample Preparation:
- To a 100 μ L aliquot of human plasma or serum, add an internal standard (e.g., tedizolid).[14]
- Precipitate proteins by adding 300 μL of acetonitrile.
- Vortex the mixture for 1 minute.



- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- 2. Chromatographic Conditions:
- UPLC System: Waters Acquity UPLC or equivalent.
- Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm).[14]
- Mobile Phase A: 0.1% formic acid in water.[14]
- Mobile Phase B: Acetonitrile.[14]
- Flow Rate: 0.40 mL/min.[14]
- Gradient Elution: A typical gradient involves a linear increase in the proportion of Mobile Phase B.[14]
- Injection Volume: 5 μL.
- 3. Mass Spectrometric Conditions:
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Linezolid: m/z 338.01 → 296.03[14]
 - PNU-142300: m/z 369.96 → 327.98[14]
 - Tedizolid (IS): m/z 370.98 → 342.99[14]

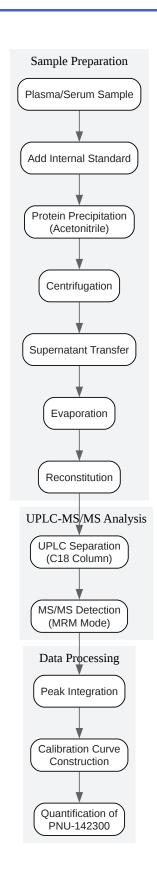






- 4. Calibration and Quantification:
- Prepare calibration standards and quality control samples by spiking blank plasma/serum with known concentrations of PNU-142300.
- Construct a calibration curve by plotting the peak area ratio of PNU-142300 to the internal standard against the nominal concentration.
- The linear range for PNU-142300 is typically 0.05–100 μg/mL.[14]





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Workflow for the quantification of PNU-142300 in plasma/serum.



Conclusion

PNU-142300, an inactive metabolite of Linezolid, holds significant clinical importance due to its association with Linezolid-induced thrombocytopenia. Its accumulation, particularly in patients with compromised renal function, necessitates a thorough understanding of its pharmacokinetic profile. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of PNU-142300, which can aid in therapeutic drug monitoring and contribute to safer and more effective use of Linezolid. Further research into the precise mechanisms by which PNU-142300 contributes to hematological adverse effects is warranted.

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